molecular formula C30H32N4O3 B3046507 1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide CAS No. 1251698-97-1

1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide

Cat. No.: B3046507
CAS No.: 1251698-97-1
M. Wt: 496.6
InChI Key: VSGJYGVXAGZHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an imidazole ring, a carboxamide group, and multiple aromatic rings, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the carboxamide group and the aromatic substituents. Key steps may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Carboxamide Group: This step involves the reaction of the imidazole derivative with an appropriate amine and a coupling reagent such as carbodiimide.

    Attachment of Aromatic Substituents:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

    Pharmacology: It can be used to study the interaction with various biological targets, including enzymes and receptors.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the aromatic rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide stands out due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

IUPAC Name

1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O3/c1-21(2)24-9-13-26(14-10-24)33-30(36)28-19-34(20-31-28)18-23-4-11-25(12-5-23)32-29(35)17-8-22-6-15-27(37-3)16-7-22/h4-7,9-16,19-21H,8,17-18H2,1-3H3,(H,32,35)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGJYGVXAGZHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501105806
Record name 1H-Imidazole-4-carboxamide, 1-[[4-[[3-(4-methoxyphenyl)-1-oxopropyl]amino]phenyl]methyl]-N-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251698-97-1
Record name 1H-Imidazole-4-carboxamide, 1-[[4-[[3-(4-methoxyphenyl)-1-oxopropyl]amino]phenyl]methyl]-N-[4-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251698-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-carboxamide, 1-[[4-[[3-(4-methoxyphenyl)-1-oxopropyl]amino]phenyl]methyl]-N-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-[4-(propan-2-yl)phenyl]-1H-imidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.